![molecular formula C11H9NO2 B1261997 Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro-](/img/structure/B1261997.png)
Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro-
Overview
Description
Cyclopent[f]indole-2,3-dione, 1,5,6,7-tetrahydro- is a member of indoles. It has a role as an anticoronaviral agent.
Scientific Research Applications
1. Chemical Structure Analysis and Synthesis
- Cyclopent[f]indole-2,3-dione derivatives have been analyzed for their chemical structures, including various rearrangement and oxidation products. The structural determination enhances understanding of the molecular configurations of these compounds (Noland et al., 1996).
- The molecule is integral in palladium-catalyzed oxidative annulation processes, leading to diverse biological properties and potential pharmaceutical applications (Agy et al., 2019).
- Cyclopent[f]indole-2,3-dione motifs have been identified in new indole alkaloids from marine sponges, indicating its presence in rare natural products and its potential for novel bioactive compound discovery (Khokhar et al., 2013).
2. Advancements in Organic Chemistry
- Cyclopent[f]indole-2,3-dione is utilized in diastereoselective cycloaddition reactions, contributing to advancements in organic synthesis methods (Greci et al., 2001).
- Innovative reactions involving this compound lead to the formation of unique structures like cyclopenta[b]pyrrole-3,4-diones, highlighting its role in developing new chemical entities (Sayapin et al., 2021).
- It's used in synthesizing diverse carbazoles and cyclopent[b]indoles, showcasing its versatility in organic chemistry and potential pharmaceutical applications (Katritzky et al., 1996).
3. Novel Applications in Chemistry
- Cyclopent[f]indole-2,3-dione serves as a precursor in the synthesis of tetrahydro cyclopenta indole, demonstrating its role in creating complex chemical structures (Qing-guo, 2011).
- Its derivatives are essential in Lewis acid-catalyzed oxa Diels-Alder reactions, leading to novel tetracyclic compounds, highlighting its contribution to synthetic methodology advancements (Banda et al., 2023).
properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1,5,6,7-tetrahydrocyclopenta[f]indole-2,3-dione |
InChI |
InChI=1S/C11H9NO2/c13-10-8-4-6-2-1-3-7(6)5-9(8)12-11(10)14/h4-5H,1-3H2,(H,12,13,14) |
InChI Key |
BNNNCGOCFKVAEM-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C=C2C1)NC(=O)C3=O |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)NC(=O)C3=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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